molecular formula C11H16FN3 B3158350 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline CAS No. 857267-07-3

3-Fluoro-5-(4-methylpiperazin-1-yl)aniline

Cat. No.: B3158350
CAS No.: 857267-07-3
M. Wt: 209.26 g/mol
InChI Key: PZBBQMPXDSBDJJ-UHFFFAOYSA-N
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Description

Significance of Fluorine Substitution in Aniline (B41778) and Aromatic Systems for Chemical and Biological Applications

The introduction of fluorine into aniline and other aromatic systems is a widely utilized strategy in medicinal and materials chemistry to modulate molecular properties. nih.gov Due to its small size and high electronegativity, fluorine can significantly alter a molecule's electronic distribution, lipophilicity, metabolic stability, and binding interactions without causing significant steric hindrance. mdpi.com

Conformational and Electronic Influence of Piperazine (B1678402) Moieties in Molecular Frameworks

The piperazine ring is a six-membered saturated heterocycle containing two nitrogen atoms at opposite positions. This moiety is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds and its favorable physicochemical properties. researchgate.netmdpi.com The piperazine ring typically adopts a stable chair conformation, which minimizes steric strain. mdpi.com

Its two nitrogen atoms provide a combination of hydrogen bond donors and acceptors, which can significantly enhance a molecule's aqueous solubility and its ability to interact with biological targets. scilit.comnih.gov The basicity of the nitrogen atoms allows for the formation of salts, a common strategy to improve the formulation and bioavailability of pharmaceutical agents. nih.gov When incorporated into a larger molecule, the piperazine ring acts as a conformationally restrained linker, providing a degree of structural rigidity while still allowing for specific spatial orientations of its substituents. nih.gov In N-arylpiperazine systems, the piperazine scaffold is a key molecular recognition element for binding to aminergic G-protein-coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors. mdpi.commdpi.com The protonatable nitrogen of the piperazine often forms a critical charge-reinforced hydrogen bond with an aspartate residue in the receptor's binding pocket. mdpi.com

Overview of Related Aminofluorophenylpiperazine Derivatives in Research Literature

The molecular architecture of 3-fluoro-5-(4-methylpiperazin-1-yl)aniline is highly analogous to scaffolds found in numerous compounds investigated in advanced drug discovery programs, particularly in oncology.

A closely related compound, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline , serves as a key intermediate in the synthesis of Nilotinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). ossila.com This highlights the utility of the substituted aniline core in building complex, biologically active molecules.

Furthermore, the 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety, which shares the same methylpiperazine and substituted phenyl system, is described as a "common prerequisite structural feature" in a class of highly potent pan-BCR-ABL inhibitors. nih.gov These inhibitors are designed to overcome resistance to existing therapies, including the challenging T315I gatekeeper mutation. nih.gov Similarly, derivatives incorporating a 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl) group have been developed as highly potent and selective inhibitors of the mTOR kinase, another critical target in cancer therapy. mit.edu

Isomers and analogues, such as 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline abacipharma.comchemrio.com and 3-Fluoro-4-(piperazin-1-yl)aniline vibrantpharma.com, are commercially available as chemical building blocks, underscoring the synthetic value of this compound class for creating diverse chemical libraries. The synthesis of the related 3-fluoro-4-morpholinoaniline , an intermediate for the antibiotic linezolid, often proceeds through a nucleophilic aromatic substitution on a difluoronitrobenzene precursor, followed by reduction of the nitro group—a strategy directly applicable to the synthesis of the title compound. researchgate.net

Hypothesized Research Directions for this compound

Based on the established roles of its structural components and the applications of closely related molecules, several research directions for this compound can be hypothesized:

Development of Novel Kinase Inhibitors: Given the prevalence of the trifluoromethyl- and fluoro-substituted methylpiperazinyl aniline scaffold in potent inhibitors of kinases like BCR-ABL and mTOR, the title compound represents a prime starting point for the design and synthesis of new kinase inhibitors. nih.govmit.edu Its aniline nitrogen can be functionalized to introduce moieties that target the ATP-binding site of various kinases, with the fluorophenylpiperazine portion serving to optimize solubility, cell permeability, and target engagement.

Synthesis of CNS-Active Agents: The N-arylpiperazine motif is a classic pharmacophore for ligands of central nervous system (CNS) receptors, particularly serotonin and dopamine receptors. mdpi.comnih.gov Research could be directed towards synthesizing derivatives of this compound to explore their potential as antipsychotic, antidepressant, or anxiolytic agents. The fluorine atom could be used to fine-tune receptor selectivity and metabolic stability.

Scaffold for Combinatorial Chemistry: As a versatile building block, this compound can be used in the generation of diverse chemical libraries for high-throughput screening. Its three distinct components—the primary amine, the fluorinated aromatic ring, and the tertiary amine on the piperazine—offer multiple points for chemical modification, allowing for the rapid creation of a wide array of novel chemical entities for screening against various biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-5-(4-methylpiperazin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3/c1-14-2-4-15(5-3-14)11-7-9(12)6-10(13)8-11/h6-8H,2-5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBBQMPXDSBDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=CC(=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101245907
Record name 3-Fluoro-5-(4-methyl-1-piperazinyl)benzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857267-07-3
Record name 3-Fluoro-5-(4-methyl-1-piperazinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857267-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-(4-methyl-1-piperazinyl)benzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Fluoro 5 4 Methylpiperazin 1 Yl Aniline

Design and Development of Novel Synthetic Pathways

The construction of the 3-fluoro-5-(4-methylpiperazin-1-yl)aniline molecule requires careful strategic planning concerning the introduction of the key functional groups onto the benzene ring. The relative positioning of the substituents (meta to each other) and their electronic properties are governing factors in pathway design.

Two primary retrosynthetic strategies can be envisaged for the synthesis of the target compound: introduction of the piperazine (B1678402) moiety onto a pre-functionalized fluoroaniline (B8554772) core, or construction of the aniline (B41778) from a precursor already containing the fluoro and piperazine substituents.

A common and effective method involves the nucleophilic aromatic substitution (SNAr) on an activated aromatic ring. A plausible precursor, such as 1,3-difluoro-5-nitrobenzene or 1-bromo-3-fluoro-5-nitrobenzene, can be used. The strong electron-withdrawing nitro group activates the ring, facilitating the displacement of a halide by 1-methylpiperazine. The fluorine atom also contributes to the activation of the ring for nucleophilic attack. This approach offers high regioselectivity due to the directing effects of the existing substituents.

Alternatively, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for forming the C-N bond between the aniline core and the piperazine ring. nih.govclockss.org This strategy would typically involve reacting a suitably protected 3-bromo-5-fluoroaniline with 1-methylpiperazine in the presence of a palladium catalyst and a suitable phosphine ligand. The choice of catalyst, ligand, and base is crucial for achieving high efficiency in this transformation. nih.gov

For the Buchwald-Hartwig approach, the precursor would be a halogenated aniline, such as 3-bromo-5-fluoroaniline. The synthesis of this precursor might involve multi-step sequences starting from simpler benzene derivatives, incorporating bromination, fluorination, and nitration/reduction steps where the order of reactions is carefully chosen to ensure the correct regiochemical outcome.

Optimization of Reaction Conditions for Enhanced Efficiency and Yield

To move from a viable synthetic route to an industrially scalable and efficient process, rigorous optimization of reaction conditions is essential. This involves a systematic study of catalysts, solvents, temperature, and the application of modern synthetic technologies.

In palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination), the choice of catalyst and ligand is paramount for achieving high yields and turnover numbers. Different generations of phosphine ligands have been developed to improve the efficiency of these couplings, especially for challenging substrates. nih.gov Screening various combinations of palladium precursors (e.g., Pd₂(dba)₃, [Pd(allyl)Cl]₂) and ligands (e.g., XPhos, AdBippyPhos) is a standard optimization procedure. nih.govchemicalbook.com For instance, the combination of Pd₂(dba)₃ and XPhos has been successfully used in the synthesis of related kinase inhibitors. chemicalbook.com Optimization also involves minimizing the catalyst loading to reduce costs without compromising the yield, with studies showing that loadings of less than 0.50 mol% can be effective under the right conditions. nih.gov

Table 1: Representative Palladium Catalyst Systems for C-N Cross-Coupling Reactions

Palladium Source Ligand Base Solvent Outcome Reference
Pd₂(dba)₃ XPhos K₂CO₃ t-Butanol High yield C-N coupling for kinase inhibitor synthesis chemicalbook.com

This table is illustrative of catalyst systems used for similar transformations and demonstrates the types of components screened during optimization.

The reaction solvent and temperature play critical roles in chemical transformations by affecting reactant solubility, reaction rates, and sometimes even the reaction pathway. For SNAr reactions, polar aprotic solvents like DMF or DMSO are often preferred. In palladium-catalyzed couplings, solvents such as toluene, dioxane, or t-butanol are commonly employed. chemicalbook.com Temperature control is equally important; while higher temperatures often increase reaction rates, they can also lead to the formation of by-products. For example, some C-N coupling reactions are performed at elevated temperatures of 85-120°C to ensure complete conversion. chemicalbook.comresearchgate.net A systematic screening of different solvents and a careful optimization of the temperature profile are necessary to maximize yield and purity.

Table 2: Influence of Solvent and Temperature on Related Reactions

Reaction Type Solvent Temperature (°C) Time Yield Reference
Electrophilic Fluorination Acetonitrile 120 1 h 94% researchgate.net

This table provides examples of reaction conditions from related syntheses, highlighting the impact of solvent and temperature choices.

Modern techniques are increasingly being adopted to accelerate reaction optimization and improve synthetic efficiency. Microwave-assisted synthesis, in particular, has emerged as a powerful tool. researchgate.net By directly heating the reactants and solvent through dielectric heating, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.com For instance, in the synthesis of N-propargyl anilines, microwave irradiation at 160°C provided the best results. researchgate.net Similarly, a reaction that yielded only 4% of the product after 30 minutes with conventional heating at 70°C saw its yield increase to 71% when heated to 140°C under microwave irradiation. nih.gov This rapid and efficient heating makes it an ideal technique for optimizing the synthesis of this compound.

Table 3: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis

Reaction Heating Method Temperature (°C) Time Yield Reference
Indole Synthesis Conventional 110 16 h 73% mdpi.com
Indole Synthesis Microwave 110 1 h 90% mdpi.com
5-azapurine Synthesis Conventional 70 30 min 4% nih.gov

This table illustrates the significant improvements in reaction time and yield that can be achieved using microwave-assisted techniques compared to conventional heating.

Mechanistic Investigations of Key Synthetic Steps

The formation of this compound can be achieved through several strategic pathways, most notably Nucleophilic Aromatic Substitution (SNAr), catalytic hydrogenation of a nitro precursor, and palladium-catalyzed C-N cross-coupling. Each of these methods involves distinct mechanistic steps that govern its efficiency and outcome.

The SNAr pathway is a cornerstone for synthesizing substituted anilines. In a typical synthesis of this compound, this reaction involves the displacement of a halide from an activated aromatic ring by an amine nucleophile. A common precursor for this route is a 1,3-dihalo-5-nitrobenzene, such as 1,3-difluoro-5-nitrobenzene or 1-bromo-3-fluoro-5-nitrobenzene. The reaction proceeds via a well-established two-step addition-elimination mechanism.

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the nucleophilic attack of 1-methylpiperazine on the carbon atom bearing a halogen (typically fluorine or chlorine). This attack is regioselective, targeting the carbon atom positioned meta to the strongly electron-withdrawing nitro group. The presence of the nitro group is critical as it deactivates the ortho and para positions for nucleophilic attack through resonance, making the meta position more susceptible. The attack results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized onto the oxygen atoms of the nitro group, which significantly stabilizes the intermediate and lowers the activation energy of this step.

The efficiency of the SNAr reaction is influenced by several factors:

The nature of the leaving group: Fluorine is often an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.

The strength of the electron-withdrawing group: The nitro group (-NO₂) is exceptionally effective at stabilizing the Meisenheimer intermediate.

Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred as they can solvate the cation of the nucleophile's salt without strongly solvating the anion, thus enhancing nucleophilicity.

Catalytic hydrogenation is a widely used industrial method for the reduction of a nitro group to an amine. In the synthesis of this compound, the immediate precursor would be 1-fluoro-3-nitro-5-(4-methylpiperazin-1-yl)benzene. This transformation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, in the presence of hydrogen gas.

The mechanism of nitro group reduction is complex and involves several intermediates. While the exact pathway can vary with the catalyst and conditions, the process generally follows a sequence of reduction steps on the catalyst surface.

Haber Mechanism and Alternative Pathways: The classical Haber mechanism, proposed in 1898, suggests a stepwise reduction of the nitro group. arborpharmchem.com

Nitro to Nitroso: The nitro group (-NO₂) is first reduced to a nitroso group (-NO).

Nitroso to Hydroxylamine: The nitroso group is further reduced to a hydroxylamine derivative (-NHOH).

Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the primary amine (-NH₂).

However, recent studies suggest that this pathway may not be entirely accurate and propose alternative mechanisms where intermediates can react with each other to form byproducts like azoxybenzene and azobenzene, especially if reaction conditions are not carefully controlled. arborpharmchem.com A newer proposed mechanism suggests the formation of a Ph-N(OH) surface intermediate which can either be hydrogenated to aniline or react with itself to form azoxybenzene. arborpharmchem.com

Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions plays a pivotal role in the selectivity and efficiency of the hydrogenation.

Catalysts: Palladium-based catalysts are highly effective and commonly used. arborpharmchem.com Raney nickel is a more cost-effective alternative, though it may require higher temperatures and pressures. google.com

Additives: To prevent the accumulation of hydroxylamine intermediates, which can be unstable or lead to side products, catalytic amounts of additives like vanadium compounds can be introduced. This addition can accelerate the final phase of hydrogenation and result in a purer product. youtube.com

Solvent: Solvents like methanol, ethanol, or ethyl acetate are commonly used to dissolve the substrate and facilitate its interaction with the catalyst surface.

Catalyst SystemTypical ConditionsKey IntermediatesPotential Byproducts
Pd/C H₂ (1-10 atm), 25-80°C, MethanolNitroso, HydroxylamineAzoxy and Azo compounds
Raney Nickel H₂ (>20 atm), 60-100°C, EthanolNitroso, HydroxylamineOver-reduction products
Pt/C with Vanadium H₂ (5-15 atm), 60°C, Water/MethanolNitroso, HydroxylamineMinimal hydroxylamine accumulation

This table provides a general overview of common catalytic hydrogenation systems.

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a powerful and versatile method for forming the crucial aryl-nitrogen bond. unifr.ch This approach could involve coupling 1-methylpiperazine with a precursor such as 1-bromo-3,5-difluorobenzene or 3-bromo-5-fluoroaniline.

The reaction proceeds through a catalytic cycle involving a palladium(0) complex. Step 1: Oxidative Addition The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, which is typically generated in situ from a palladium precatalyst. This step forms a Pd(II) intermediate (Ar-Pd(II)-X). The choice of ligand on the palladium center is critical for the efficiency of this step. Bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) are known to promote this process, especially with less reactive aryl chlorides. nih.gov

Step 2: Amine Coordination and Deprotonation The amine (1-methylpiperazine) then coordinates to the Pd(II) center. In the presence of a base (e.g., sodium tert-butoxide, LHMDS), the coordinated amine is deprotonated to form a more nucleophilic amido complex. nih.gov

Step 3: Reductive Elimination The final step is reductive elimination from the Pd(II) complex, where the C-N bond is formed, yielding the desired product, this compound. This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The success of the Buchwald-Hartwig coupling is highly dependent on the careful selection of the catalyst system.

ComponentFunctionExamples
Palladium Precatalyst Source of active Pd(0)Pd₂(dba)₃, BrettPhos Pd G3
Ligand Stabilizes Pd, promotes oxidative addition and reductive eliminationRuPhos, BrettPhos, XPhos
Base Deprotonates the amine, facilitates catalyst turnoverNaOtBu, K₂CO₃, LHMDS
Solvent Solubilizes reactants, influences reaction rateToluene, Dioxane, t-Butanol

This table illustrates the key components of a typical Buchwald-Hartwig amination system.

Advanced Purification and Isolation Strategies for High-Purity Synthesis

Achieving the high purity (often >99.5%) required for pharmaceutical intermediates necessitates advanced and robust purification strategies. Standard laboratory techniques are often scaled and optimized for industrial production to ensure consistency and remove trace impurities.

Crystallization: Crystallization is the preferred method for purifying solid intermediates in the pharmaceutical industry due to its efficiency in removing impurities and isolating the desired polymorphic form. nih.gov

Anti-Solvent Crystallization: The crude product is dissolved in a "good" solvent, and then a "poor" solvent (an anti-solvent) in which the product is insoluble is slowly added. This induces crystallization, often with high selectivity, leaving impurities behind in the solvent mixture. scribd.com

Temperature Gradient Crystallization: This technique involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. Slow cooling then reduces the solubility of the product, causing it to crystallize out of the solution while impurities remain dissolved. scribd.com

Reactive Crystallization: For basic amines, an acid can be used to form a salt which may have more favorable crystallization properties. The amine salt is crystallized and purified, and the free base is then regenerated in a subsequent step. Trichloroacetic acid (TCA) has been used in a novel technique where it first triggers the precipitation of the amine salt for purification, and subsequent heating causes decarboxylation of the TCA, regenerating the free amine without a separate neutralization step. nih.gov

Chromatographic Methods: When crystallization is insufficient to remove closely related impurities, chromatographic techniques are employed.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique used to isolate the target compound from complex mixtures. Though costly, it is highly effective for achieving very high purity levels. youtube.com Reverse-phase HPLC methods are suitable for separating aniline derivatives. sielc.com

Flash Chromatography with Modified Stationary Phases: For basic compounds like anilines, standard silica gel chromatography can lead to poor separation due to strong acid-base interactions. biotage.com To overcome this, amine-functionalized silica or basic alumina can be used as the stationary phase. biotage.com Alternatively, a competing amine (e.g., triethylamine) can be added to the mobile phase to neutralize the acidic silanol groups on the silica surface, improving elution and peak shape. biotage.com

Solid-Phase Extraction (SPE): SPE can be used as a pre-concentration or pre-purification step to selectively enrich the target compound or remove specific classes of impurities before final purification. youtube.com

Distillation and Extraction: Following the synthesis, particularly after hydrogenation, the crude product mixture is often subjected to phase separation to remove the bulk of water. google.com The organic phase ("crude amine") can then be further purified. Techniques like steam distillation or vacuum distillation may be used if the compound is thermally stable and volatile enough. Liquid-liquid extraction is also a common work-up procedure to remove inorganic salts and water-soluble impurities. savemyexams.com

Advanced Analytical and Spectroscopic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms in "3-Fluoro-5-(4-methylpiperazin-1-yl)aniline." The spectrum would be expected to show distinct signals for the protons on the aniline (B41778) ring, the piperazine (B1678402) ring, and the methyl group. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) would reveal the number of adjacent protons, helping to establish the connectivity of the molecule. For instance, the aromatic protons would appear as multiplets in the downfield region, and the N-methyl group would likely be a singlet in the upfield region.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly specific and sensitive technique for characterizing "this compound." nih.gov The ¹⁹F NMR spectrum would show a single resonance for the fluorine atom, and its chemical shift would be indicative of its electronic environment on the aromatic ring. nih.gov Furthermore, coupling between the fluorine and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) would provide crucial information for confirming the substitution pattern on the aniline ring. nih.gov

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Studies

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound with high accuracy. For "this compound," high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, which can be used to confirm its elemental formula (C₁₁H₁₆FN₃). The fragmentation pattern observed in the mass spectrum would offer structural clues, as the molecule would break apart in a predictable manner upon ionization. Characteristic fragments would likely correspond to the loss of the methyl group, cleavage of the piperazine ring, and fragmentation of the aniline moiety.

High-Resolution Chromatographic Techniques for Purity Assessment and Isomer Differentiation

High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the purity of "this compound." By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from any impurities, starting materials, or byproducts from its synthesis. The retention time of the compound is a characteristic property under specific chromatographic conditions. Furthermore, HPLC can be used to differentiate between isomers, such as this compound and its 3-fluoro-4-isomer, as they would likely have different retention times due to their different polarities.

Computational Chemistry and Theoretical Investigations of 3 Fluoro 5 4 Methylpiperazin 1 Yl Aniline

Density Functional Theory (DFT) Studies of Molecular and Electronic Structures

Detailed Density Functional Theory (DFT) studies specifically for 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline are not extensively available in the reviewed scientific literature. However, the principles of DFT allow for a theoretical exploration of its molecular and electronic properties. Such studies would typically involve a standard computational methodology, for instance, using the B3LYP functional with a 6-311++G(d,p) basis set, a common approach for organic molecules.

A crucial first step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve optimizing the bond lengths, bond angles, and dihedral angles.

The conformational landscape of this molecule is largely defined by the orientation of the 4-methylpiperazin-1-yl group relative to the fluorophenyl ring and the puckering of the piperazine (B1678402) ring, which typically adopts a chair conformation. The bond connecting the piperazine nitrogen to the aromatic ring allows for rotational flexibility. A comprehensive conformational analysis would identify the global energy minimum structure, which is the most likely conformation to be observed experimentally. While specific published data on the optimized geometry of this exact molecule is absent, theoretical calculations would be expected to yield precise structural parameters.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

While specific calculated values for this compound are not available in the literature, a hypothetical data table based on typical DFT calculations for similar aniline (B41778) derivatives is presented below to illustrate the concept.

Table 1: Hypothetical Reactivity Descriptors for this compound

Parameter Symbol Formula Hypothetical Value (eV)
HOMO Energy EHOMO - -5.20
LUMO Energy ELUMO - -0.85
HOMO-LUMO Gap ΔE ELUMO - EHOMO 4.35
Ionization Potential I -EHOMO 5.20
Electron Affinity A -ELUMO 0.85
Electronegativity χ (I+A)/2 3.025
Chemical Hardness η (I-A)/2 2.175
Chemical Softness S 1/η 0.460

Note: These values are illustrative and not based on published experimental or computational data for the specific compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, and susceptible to electrophilic attack. These are typically found around electronegative atoms like fluorine, oxygen, and nitrogen.

Blue: Regions of most positive electrostatic potential, electron-poor, and susceptible to nucleophilic attack. These are often located around hydrogen atoms attached to electronegative atoms.

Green/Yellow: Regions of near-zero potential, typically associated with nonpolar or hydrophobic areas.

For this compound, the MEP surface would likely show negative potential (red) around the fluorine atom and the nitrogen atoms of the aniline and piperazine groups, indicating their roles as hydrogen bond acceptors. The hydrogen atoms of the aniline amine group would exhibit positive potential (blue), marking them as potential hydrogen bond donors.

Molecular Docking Simulations for Ligand-Target Interaction Modeling

While specific molecular docking studies featuring this compound as the ligand are not prominent in the available literature, research on structurally similar fluoroaniline (B8554772) and methylpiperazine-containing compounds provides valuable insights into its potential biological activity. Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein, and to estimate the strength of this interaction.

Molecular docking simulations can predict the preferred orientation (binding mode) of a ligand within a protein's active site and calculate a docking score, which is an estimate of the binding affinity. Lower docking scores typically indicate a more favorable binding interaction.

Studies on related aniline derivatives have shown their potential to act as inhibitors for various protein kinases by binding within the ATP-binding pocket. For instance, docking studies of 4-anilinoquinazoline (B1210976) derivatives against EGFR and VEGFR-2 have demonstrated that the aniline moiety often forms key interactions within the active site. The binding energies for these related compounds can range significantly depending on the target protein, with values often observed in the -6 to -10 kcal/mol range, suggesting stable complex formation.

Table 2: Illustrative Docking Scores and Binding Affinities of Analogous Compounds with Protein Kinase Targets

Analogous Compound Class Protein Target Typical Docking Score (kcal/mol) Predicted Inhibition Constant (Ki) Range
Fluoroaniline Derivatives B-raf Protein -9.5 to -10.7 Micromolar (µM) to Sub-micromolar
4-Anilinoquinazolines EGFR -6.0 to -7.0 Micromolar (µM)

Source: Data synthesized from studies on analogous compounds.

Based on these analogous structures, it can be hypothesized that this compound would also orient itself within a kinase active site to maximize favorable interactions. The fluoroaniline portion would likely occupy the core binding pocket, while the solvent-exposed 4-methylpiperazine group could form additional interactions.

The stability of a ligand-protein complex is governed by a network of non-covalent interactions. Docking studies on related molecules reveal the types of interactions that this compound might form.

Hydrogen Bonding: This is a critical interaction for specificity and affinity. The aniline nitrogen and the piperazine nitrogens are potential hydrogen bond acceptors, while the aniline -NH2 group can act as a hydrogen bond donor. The fluorine atom can also participate in weak hydrogen bonds. Docking studies on similar kinase inhibitors frequently show a key hydrogen bond between the aniline nitrogen and a backbone residue in the hinge region of the kinase.

Hydrophobic Interactions: The phenyl ring and the methyl group on the piperazine ring are hydrophobic and can engage in favorable interactions with nonpolar amino acid residues in the active site, such as valine, leucine, isoleucine, and alanine. These interactions are crucial for anchoring the ligand within the binding pocket.

π-Stacking and π-Cation Interactions: The aromatic ring of the fluoroaniline moiety can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. Furthermore, the protonated nitrogen of the piperazine ring could form π-cation interactions with these same aromatic residues.

Table 3: Mentioned Compounds

Compound Name
This compound
4-anilinoquinazoline
Valine
Leucine
Isoleucine
Alanine
Phenylalanine
Tyrosine

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules. For a molecule like this compound, an MD simulation would provide critical insights into its conformational flexibility and dynamic properties in various environments.

Methodology: An MD simulation would typically begin by defining a force field (e.g., AMBER, CHARMM, or GROMOS) that describes the potential energy of the system as a function of its atomic coordinates. The molecule would be placed in a simulation box, often solvated with explicit water molecules to mimic physiological conditions. The system is then minimized to remove any unfavorable starting conformations, gradually heated to a target temperature (e.g., 300 K), and equilibrated. Following equilibration, a production simulation is run for a duration of nanoseconds to microseconds, during which the trajectory (positions, velocities, and energies of all atoms over time) is saved for analysis.

Expected Research Findings: Analysis of the MD trajectory would reveal the molecule's preferred three-dimensional shapes, or conformations. Key areas of flexibility would be the torsional angles involving the piperazine ring and its connection to the aniline ring, as well as the orientation of the methyl group on the piperazine.

Conformational Analysis: The simulation would identify the most stable and frequently occurring conformations. This is crucial as the molecule's shape dictates how it can interact with other molecules, such as enzymes or reactants. The piperazine ring typically exists in a chair conformation, but boat or twist-boat conformations could be transiently populated.

Solvent Effects: The simulation would show how surrounding water molecules interact with the compound, particularly with the polar aniline and piperazine nitrogens and the fluorine atom. The formation of hydrogen bonds would be quantified, providing insight into the molecule's solubility and dynamic behavior in aqueous solution.

The results of such an analysis are typically presented in data tables summarizing key dihedral angles, root-mean-square deviation (RMSD) to show structural stability, and root-mean-square fluctuation (RMSF) to highlight flexible regions of the molecule.

Table 1: Illustrative Data from a Hypothetical MD Simulation This table is for illustrative purposes to show how data from an MD simulation would be presented. No specific experimental or computational data for this molecule was found in the search results.

ParameterDescriptionPredicted Value Range
RMSD of BackboneMeasures the average deviation of the molecule's backbone atoms from a reference structure, indicating overall stability.1.5 - 3.0 Å
RMSF of Piperazine RingIndicates the fluctuation of individual atoms in the piperazine ring, highlighting its flexibility.0.5 - 1.2 Å
Aniline-Piperazine Dihedral AngleThe rotational angle around the C-N bond connecting the two rings, defining their relative orientation.-60° to +60° (major conformers)
Average Solvent Accessible Surface Area (SASA)The surface area of the molecule accessible to solvent, related to solubility.~300 - 350 Ų

Quantum Chemical Calculations for Spectroscopic Property Prediction (e.g., IR, NMR chemical shifts)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to predict the electronic structure and related properties of molecules with high accuracy. nih.gov These methods are invaluable for predicting spectroscopic data, which can then be used to confirm the identity and purity of a synthesized compound.

Methodology: For this compound, the first step would be to perform a geometry optimization using a DFT method (like B3LYP) with a suitable basis set (such as 6-311++G(d,p)) to find the molecule's lowest energy structure. nih.gov Once the optimized geometry is obtained, further calculations can be performed to predict various spectroscopic properties.

Expected Research Findings:

IR Spectroscopy: A frequency calculation on the optimized structure would yield the theoretical vibrational spectrum. Each peak in the calculated infrared (IR) spectrum corresponds to a specific vibrational mode of the molecule, such as N-H stretches of the aniline group, C-H stretches of the aromatic and piperazine rings, and the C-F stretch. These predicted frequencies can be compared with experimental IR data to confirm the molecular structure.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculations would provide predicted ¹H and ¹³C chemical shifts for each unique atom in the molecule. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), are powerful tools for interpreting experimental NMR spectra and assigning signals to specific protons and carbons. For example, the calculation would distinguish between the chemical shifts of the aromatic protons, the different protons on the piperazine ring, and the methyl group protons.

Table 2: Illustrative Predicted NMR and IR Data This table is for illustrative purposes to show how predicted spectroscopic data would be presented. No specific experimental or computational data for this molecule was found in the search results.

Predicted Spectroscopic Data
Spectrum TypeFunctional Group / AtomPredicted Value
¹³C NMRAromatic C-F~162-165 ppm
Aromatic C-N (Aniline)~148-151 ppm
Piperazine -CH₂-~45-55 ppm
¹H NMRAniline -NH₂~3.5-4.5 ppm
Aromatic -CH-~6.0-7.0 ppm
Piperazine -NCH₃~2.2-2.4 ppm
IRN-H Stretch (Aniline)~3300-3500 cm⁻¹
C-F Stretch~1200-1300 cm⁻¹

Structure Activity Relationship Sar Studies and Molecular Design Principles Non Clinical

Elucidation of the Role of Fluorine in Modulating Molecular Interactions and Ligand Properties

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. In the context of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline, the fluorine atom at the meta-position of the aniline (B41778) ring plays a critical role in modulating the molecule's electronic and conformational characteristics.

The high electronegativity of fluorine results in a strong, polarized carbon-fluorine (C-F) bond. This influences the electron distribution of the entire aromatic ring, which can affect the acidity (pKa) of the aniline's amino group. Altering the pKa can be crucial for optimizing a ligand's interaction with its biological target and for improving its pharmacokinetic profile.

Furthermore, fluorine can participate in various non-covalent interactions, including hydrogen bonds. While traditionally considered a weak hydrogen bond acceptor, the C-F bond can interact with NH or OH groups in a protein's binding pocket. nih.gov Studies on fluorinated anilines have shown that fluorine substitution can influence the strength and geometry of hydrogen bonds formed by the adjacent amino group. researchgate.net The specific placement of fluorine at the 3-position can also create unique electrostatic interactions with a target receptor, contributing to binding affinity and selectivity. In some molecular scaffolds, the strategic placement of fluorine has been shown to enhance resistance to metabolic degradation, a key consideration in drug design. nih.gov

Table 1: Influence of Fluorine Substitution on Molecular Properties

PropertyEffect of Fluorine SubstitutionRationale
Basicity (pKa) Modulation of the aniline nitrogen's pKaThe electron-withdrawing nature of fluorine alters the electron density on the aromatic ring and the amino group.
Molecular Interactions Potential for hydrogen bonding and electrostatic interactionsThe polarized C-F bond can act as a hydrogen bond acceptor and participate in favorable dipole-dipole interactions. nih.govresearchgate.net
Metabolic Stability Can block sites of metabolismThe strong C-F bond is resistant to enzymatic cleavage, potentially increasing the molecule's half-life. nih.gov
Lipophilicity Increases lipophilicityThe addition of a fluorine atom generally increases the molecule's hydrophobicity, which can affect cell membrane permeability. nih.gov

Investigation of the Methylpiperazine Moiety's Contribution to Molecular Recognition and Binding Selectivity

The 4-methylpiperazine group is a common feature in many biologically active compounds, particularly kinase inhibitors, valued for its contributions to both pharmacokinetics and pharmacodynamics. nih.gov In this compound, this moiety serves several key functions.

Primarily, the basic nitrogen of the piperazine (B1678402) ring is often protonated at physiological pH, which can significantly enhance the compound's aqueous solubility. This is a critical property for drug candidates. The piperazine ring can also act as a versatile scaffold, allowing for the proper orientation of other pharmacophoric elements to interact optimally with a biological target. nih.gov

The N-methyl group can provide steric bulk that influences the molecule's conformation and can engage in hydrophobic interactions within a receptor's binding site. Furthermore, the piperazine nitrogen atoms can act as hydrogen bond acceptors. In the context of kinase inhibitors, the piperazine moiety often extends into the solvent-exposed region of the ATP-binding pocket, where it can form crucial interactions that anchor the ligand and contribute to its binding affinity. nih.govresearchgate.net The selection of this particular moiety is often a result of optimization studies aimed at improving potency and selectivity while minimizing off-target effects. mdpi.com

Impact of Positional Isomerism on Biological Activity and Binding Profiles

The specific arrangement of substituents on the aniline ring is critical to the biological activity of this compound. Shifting the positions of the fluorine atom or the methylpiperazine group results in positional isomers with distinct electronic, steric, and physicochemical properties, which in turn leads to different biological activities.

The meta-substitution pattern of this compound provides a specific vector for the methylpiperazine group relative to the aniline's amino group, which is often a key interaction point (e.g., a hinge-binding motif in kinases). Changing this to an ortho or para arrangement would alter that vector, likely disrupting the established binding mode and affecting potency and selectivity.

Table 2: Comparison of Potential Positional Isomers

Compound NameFluorine PositionMethylpiperazine PositionPotential Impact on Activity
This compound 3 (meta)5 (meta)The reference compound with a specific spatial arrangement of functional groups.
2-Fluoro-5-(4-methylpiperazin-1-yl)aniline2 (ortho)5 (meta)Fluorine's proximity to the amino group could introduce steric hindrance and alter hydrogen bonding capacity. researchgate.net
4-Fluoro-3-(4-methylpiperazin-1-yl)aniline4 (para)3 (meta)Changes the electronic effect of fluorine on the amino group and alters the overall molecular topology.
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline3 (meta)4 (para)Places the bulky piperazine group para to the amino group, significantly changing the molecular shape and potential binding interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR studies for this compound are not prominently published, the principles of QSAR are directly applicable for the optimization of analogues derived from this scaffold.

A QSAR model for this series would involve generating a dataset of analogues with varying substituents on the aniline ring or the piperazine moiety and measuring their biological activity (e.g., IC50 values against a specific kinase). Molecular descriptors, which are numerical representations of chemical properties, would then be calculated for each analogue. These descriptors can be categorized as electronic (e.g., Hammett constants, atomic charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

Statistical methods are then used to build a mathematical equation that relates these descriptors to the observed biological activity. nih.gov Such a model could predict the activity of newly designed compounds before their synthesis, saving time and resources. For example, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could generate contour maps highlighting regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity. nih.gov

Table 3: Relevant Descriptors for a Hypothetical QSAR Model

Descriptor ClassExample DescriptorsPotential Relevance for this compound Analogues
Electronic Hammett constant (σ), Dipole moment, Partial atomic chargesTo quantify the effect of substituents on the aniline ring's electron density and interaction potential.
Steric Molar refractivity (MR), van der Waals volume, Surface areaTo model the influence of the size and shape of substituents on binding pocket complementarity.
Hydrophobic Partition coefficient (LogP), Hydrophobic surface areaTo correlate with membrane permeability and hydrophobic interactions within the binding site.
Topological Wiener index, Kier & Hall connectivity indicesTo describe molecular branching and shape, which can influence receptor fit.

Rational Design Strategies for Lead Optimization and Compound Improvement

The this compound scaffold is a valuable starting point for rational drug design, particularly for developing kinase inhibitors. ugr.es Rational design strategies for its optimization can be broadly categorized as structure-based and ligand-based approaches.

Structure-Based Design: If the 3D structure of the target protein is known (e.g., from X-ray crystallography), molecular docking can be used to predict the binding mode of this compound. This allows medicinal chemists to visualize key interactions, such as hydrogen bonds between the aniline NH2 and the kinase hinge region. Based on this binding model, modifications can be designed to enhance these interactions or to form new ones with adjacent amino acid residues. For example, a closely related intermediate, 3-fluoro-4-(1-methylpiperidin-4-yl)aniline, was used in the rational design of Mer-tyrosine kinase (MERTK) inhibitors. researchgate.net This approach guides the targeted synthesis of new derivatives with improved potency and selectivity. nih.gov

Ligand-Based Design: In the absence of a target structure, design strategies rely on the knowledge of existing active molecules. This can involve:

Pharmacophore Modeling: Identifying the essential 3D arrangement of functional groups (pharmacophore) required for activity. The aniline, fluorine, and piperazine moieties would be key elements of such a model.

Scaffold Hopping: Replacing the central aniline ring with other heterocyclic systems while maintaining the crucial spatial orientation of the key interacting groups.

Hybridization: Combining the this compound scaffold with fragments from other known inhibitors to create novel hybrid molecules with potentially enhanced properties. researchgate.net A study on PLK1 inhibitors successfully used a hybridized 3D-QSAR model to propose a new, potent inhibitor scaffold. nih.gov

These strategies enable the systematic modification of the lead compound to improve its efficacy, selectivity, and pharmacokinetic properties, ultimately leading to the development of superior drug candidates.

Reaction Kinetics and Mechanistic Analysis of 3 Fluoro 5 4 Methylpiperazin 1 Yl Aniline Transformations

Kinetic Studies of Chemical Derivatization Reactions Involving the Aniline (B41778) Moiety

Specific experimental kinetic data, such as rate constants and activation energies for derivatization reactions of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline, are not extensively reported in peer-reviewed literature. However, the reactivity of the primary aromatic amine (aniline moiety) can be predicted based on the electronic effects of the substituents on the aromatic ring.

The aniline -NH₂ group is a powerful activating group and its nucleophilicity is central to derivatization reactions like acylation, alkylation, and diazotization. The rate of these reactions is highly sensitive to the electron density on the nitrogen atom. In this molecule, the substituents' effects are:

Amino (-NH₂) group: A strong activating group due to resonance (+R effect), which increases electron density on the ring and its own nucleophilicity.

4-methylpiperazin-1-yl group: This is a strong activating group. The nitrogen atom adjacent to the ring donates electron density via the resonance effect (+R), significantly increasing the ring's electron density and the nucleophilicity of the aniline group.

The combined influence of the strongly activating piperazinyl group and the deactivating fluoro group will determine the ultimate nucleophilicity of the aniline nitrogen. It is expected that the powerful +R effect of the piperazinyl nitrogen will outweigh the -I effect of the fluorine, rendering the aniline nitrogen sufficiently nucleophilic for various derivatization reactions. For a typical acylation reaction with an acyl chloride, the reaction would likely follow a second-order kinetic profile, being first order in both the aniline and the acylating agent.

Table 1: Theoretical Relative Rates of Acylation for Substituted Anilines This table presents an illustrative comparison of expected reaction rates based on substituent electronic effects.

CompoundSubstituent at C3Substituent at C5Expected Relative Rate (k_rel)
AnilineHH1.0
3-Fluoroaniline (B1664137)FH< 1.0
3-(Piperazin-1-yl)anilinePiperazin-1-ylH> 1.0
This compound F 4-methylpiperazin-1-yl > 1.0 (Theoretically)

Note: This table is illustrative and based on theoretical electronic effects. Actual kinetic data is not available.

Mechanistic Pathways of Electrophilic Aromatic Substitution on the Fluorinated Aniline Ring

The aniline functional group is a potent activating group that directs incoming electrophiles to the ortho and para positions due to its strong resonance electron-donating effect. byjus.com In this compound, the directing effects of all three substituents must be considered to predict the regioselectivity of electrophilic aromatic substitution (EAS).

-NH₂ group: Strongly activating, ortho-, para-directing.

-F group: Deactivating, but ortho-, para-directing.

-N(CH₂CH₂)₂NCH₃ group: Strongly activating, ortho-, para-directing.

The positions on the ring relative to the -NH₂ group are:

C2 and C6 (ortho): Activated by the -NH₂ group. C2 is also ortho to the piperazinyl group (activated) and meta to the fluorine (weakly deactivated). C6 is ortho to the fluorine (activated by resonance, deactivated by induction) and meta to the piperazinyl group (weakly deactivated).

C4 (para): Activated by the -NH₂ group. It is also para to the piperazinyl group (activated) and para to the fluorine (activated by resonance).

All three substituents strongly direct to position C4 and C2. The C4 position is electronically the most favored site for electrophilic attack as it is para to the powerful -NH₂ directing group and para to the strongly activating piperazinyl group. The C2 position is also highly activated, being ortho to both the amino and piperazinyl groups. Steric hindrance from the adjacent piperazinyl group might slightly disfavor substitution at C2 compared to C4. Substitution at C6 is less likely due to being ortho to the deactivating fluorine and only meta to the piperazinyl group.

Therefore, the mechanistic pathway for EAS, such as halogenation or nitration, would proceed via the formation of a resonance-stabilized cationic intermediate (sigma complex), with the most stable intermediates being those formed from attack at C4 and C2. For many unprotected anilines, reactions like halogenation can lead to multiple substitutions. beilstein-journals.org However, in this case, monosubstitution is expected to be highly favored at the C4 position.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

PositionDirecting EffectsPredicted Outcome
C2ortho to -NH₂, ortho to -piperazinyl, meta to -FMajor Product
C4para to -NH₂, para to -piperazinyl, para to -FMajor Product (Potentially favored)
C6ortho to -NH₂, meta to -piperazinyl, ortho to -FMinor or No Product

Investigation of Oxidation and Reduction Pathways of the Aniline and Piperazine (B1678402) Groups

Aromatic amines and piperazine derivatives are susceptible to oxidation.

Aniline Moiety: The electron-rich aromatic ring, activated by both the amino and piperazinyl groups, is prone to oxidation. Strong oxidizing agents can lead to the formation of complex polymeric materials (aniline black). Milder oxidation could potentially lead to the formation of quinone-imine structures, especially if the initial oxidation occurs on the ring. The presence of the fluorine atom can influence the stability and subsequent reactions of these intermediates.

Piperazine Moiety: The tertiary amine within the 4-methylpiperazine ring is also a site for oxidation. Chemical or electrochemical oxidation can lead to the formation of an N-oxide at the N-methyl nitrogen. The nitrogen attached to the aromatic ring is less prone to direct N-oxidation due to the delocalization of its lone pair into the ring.

Reduction reactions for this molecule are less common unless other functional groups are introduced. For instance, if the aniline moiety were converted to a diazonium salt (-N₂⁺), this group could be readily reduced and replaced by a hydrogen atom (deamination). The aromatic ring itself is resistant to reduction except under harsh conditions (e.g., Birch reduction), which would likely also affect the other functional groups.

Catalytic Effects on Reaction Rates and Selectivity

Catalysis can significantly influence transformations involving this compound.

Acid Catalysis: In electrophilic aromatic substitution, acids can activate the electrophile. However, strong acidic conditions will protonate the basic aniline and piperazine nitrogens, forming ammonium (B1175870) salts (-NH₃⁺ and -[NHR₂]⁺). These protonated groups are strongly deactivating and meta-directing, which would shut down the desired reactivity and alter the regiochemical outcome. Therefore, catalysis for EAS on this substrate must be managed under carefully controlled pH conditions.

Metal Catalysis: The aniline moiety is an excellent nucleophile for palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex triarylamines. In such a reaction, a catalyst (e.g., a Pd(0) complex with a suitable ligand) would facilitate the coupling of the aniline with an aryl halide. The rate and efficiency would depend on the choice of catalyst, ligand, base, and solvent. The presence of multiple nitrogen atoms and the fluorine substituent could influence catalyst coordination and activity.

Table 3: Potential Catalytic Transformations and Expected Effects

Reaction TypeCatalyst TypeExpected Effect
Electrophilic HalogenationLewis Acid (e.g., FeCl₃)Rate enhancement, but risk of amine protonation and deactivation.
AcylationPyridine (Base Catalyst)Accelerates reaction by activating the acylating agent and scavenging HCl byproduct.
Buchwald-Hartwig AminationPd(0) / LigandEnables C-N bond formation with aryl halides, which is not possible without a catalyst.
Suzuki Coupling (of a borylated derivative)Pd(0) / LigandEnables C-C bond formation with aryl halides, requiring prior conversion of the aniline to a halide or triflate, then borylation.

Applications of 3 Fluoro 5 4 Methylpiperazin 1 Yl Aniline As a Versatile Synthetic Intermediate

Building Block for the Synthesis of Complex Heterocyclic Systems

The molecular architecture of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline makes it an ideal starting material for constructing complex heterocyclic systems, which are foundational scaffolds in many biologically active compounds. zsmu.edu.ua The primary amino group of the aniline (B41778) is a key functional handle for a variety of cyclization reactions. It can react with dicarbonyl compounds, orthoformates, and other reagents to form fused heterocyclic rings. researchgate.net

For instance, substituted anilines are crucial in the synthesis of quinolines, benzodiazepines, and other nitrogen-containing heterocycles. The presence of the 4-methylpiperazine group provides a secondary site for derivatization and can influence the solubility and pharmacokinetic properties of the final molecule. Furthermore, the fluorine atom can modulate the electronic properties of the aromatic ring, affecting reaction rates and the biological activity of the synthesized heterocyclic systems. researchgate.net While direct examples involving this compound are specific to patented research, the utility of closely related scaffolds is well-documented. For example, the related compound 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde is used to synthesize imidazo[4,5-b]pyridine derivatives, demonstrating how this structural motif can be incorporated into polycyclic aromatic systems. nih.gov

Precursor in the Development of Advanced Chemical Probes

The development of chemical probes, particularly for applications in molecular imaging like Positron Emission Tomography (PET), often requires molecules with specific properties, including the ability to be labeled with a radionuclide. The fluorine atom on the this compound scaffold makes it an attractive precursor for developing ¹⁸F-labeled PET imaging probes. nih.gov The synthesis of such probes often involves nucleophilic substitution reactions where a leaving group is replaced by the radioactive ¹⁸F isotope.

Piperazine-based molecules have been successfully developed as PET tracers for imaging targets like the fibroblast activation protein (FAP), which is expressed in the microenvironment of many tumors. nih.gov The synthesis of these probes involves multi-step processes where a fluorinated building block is incorporated into a larger molecule designed to bind a specific biological target. nih.gov The this compound structure provides the necessary fluorination and a versatile chemical scaffold that can be elaborated to produce high-affinity probes for diagnostic imaging in oncology and other diseases. nih.gov

Integration into Scaffolds for Enzyme Inhibitor Research (e.g., Kinase Inhibitors)

One of the most significant applications of this compound and its isomers is in the design and synthesis of enzyme inhibitors, particularly protein kinase inhibitors. ugr.es Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of diseases like cancer. ugr.es The arylpiperazine motif is a "privileged" structure in medicinal chemistry, frequently found in potent and selective kinase inhibitors. nih.gov

Research has shown that the (4-methylpiperazin-1-yl)phenyl substituent is a key feature in highly active kinase inhibitors. nih.gov For example, a closely related scaffold, the 4-((4-methylpiperazin-1-yl) methyl)-3-(trifluoromethyl)phenyl moiety, is considered a prerequisite structural feature for potent inhibitors of the BCR-ABL kinase, including the challenging T315I mutant found in chronic myeloid leukemia (CML). nih.gov Similarly, derivatives of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline have been used to create potent dual inhibitors of FLT3 and Aurora kinases for the treatment of acute myeloid leukemia (AML). nih.gov In these inhibitors, the N-methylpiperazine group often extends into the solvent-accessible area of the kinase's ATP-binding site, while the core structure forms crucial hydrogen bonds with the kinase hinge region. nih.gov The fluorine atom helps to fine-tune the molecule's electronic properties and binding affinity. nih.gov

Table 1: Examples of Related Scaffolds in Kinase Inhibitor Research
Scaffold/PrecursorTarget Kinase(s)Therapeutic AreaReference
Imidazo[4,5-b]pyridines from 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehydeFLT3, Aurora KinaseAcute Myeloid Leukemia (AML) nih.gov
4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moietyBCR-ABL (including T315I mutant)Chronic Myeloid Leukemia (CML) nih.gov
2-(3-R-1H-1,2,4-triazol-5-yl)anilinesEGFR, RET (in silico study)Non-small cell lung cancer dnu.dp.ua

Role in the Synthesis of Ligands for Receptor Modulation Studies

The arylpiperazine structure is a well-established pharmacophore for ligands that target G-protein coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. nih.govnih.gov These receptors are critical targets for drugs treating central nervous system (CNS) disorders, including depression, anxiety, and psychosis. nih.govontosight.ai this compound serves as a valuable intermediate for creating novel ligands for these receptors.

The synthesis of such ligands often involves attaching a flexible hydrocarbon chain and a terminal functional group to the aniline nitrogen. nih.gov The specific substitutions on the aromatic ring—in this case, the fluorine at position 3 and the methylpiperazine at position 5—are crucial for modulating the ligand's affinity and selectivity for different receptor subtypes (e.g., 5-HT1A vs. 5-HT2A). nih.gov For instance, N-(3-fluoro-4-(4-arylpiperazin-1-yl)-butyl)-aryl carboxamides have been synthesized and evaluated as highly selective dopamine D3 receptor ligands. nih.gov This demonstrates how the core fluorinated arylpiperazine structure can be systematically modified to achieve desired pharmacological profiles for receptor modulation studies.

Table 2: Arylpiperazine Scaffolds in Receptor Ligand Design
Core ScaffoldReceptor Target(s)Potential ApplicationReference
Long-chain arylpiperazines5-HT1A, 5-HT2A, 5-HT7, D2Psychosis, Autism Spectrum Disorder nih.gov
Butyl-arylpiperazin-1-yl derivatives5-HT1ACNS disorders nih.gov
N-(3-fluoro-4-(4-arylpiperazin-1-yl)-butyl)-aryl carboxamidesDopamine D3Neuropsychiatric disorders nih.gov

Advanced Lead Optimization Strategies Non Clinical Utilizing 3 Fluoro 5 4 Methylpiperazin 1 Yl Aniline Derivatives

Strategies for Modulating Molecular Properties (e.g., Lipophilicity, Polarity) for Enhanced Interactions

The careful modulation of molecular properties is fundamental to improving a compound's absorption, distribution, metabolism, and excretion (ADMET) profile, as well as its interaction with the biological target. nih.gov For derivatives of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline, lipophilicity and polarity are key parameters that can be strategically adjusted.

Piperazine (B1678402) N-Substitution: The N-methyl group on the piperazine ring contributes to the compound's basicity and lipophilicity. Replacing the methyl group with other alkyl chains (e.g., ethyl, propyl) can systematically increase lipophilicity. Conversely, introducing polar functional groups (e.g., hydroxyl, carbonyl) on this substituent can decrease lipophilicity and improve aqueous solubility.

Aromatic Ring Substitution: Adding substituents to other positions on the aniline (B41778) ring is a common strategy. Introducing small alkyl groups increases lipophilicity, while polar groups like hydroxyl or amide functionalities decrease it.

Polarity and Polar Surface Area (PSA): The polar surface area (PSA) is a crucial descriptor for predicting a drug's cell permeability and oral bioavailability. researchgate.net High PSA is generally associated with poor membrane permeability. The aniline and piperazine nitrogens are the primary contributors to the PSA of the core scaffold.

Modulating Basicity: The basicity of the piperazine nitrogen is a key determinant of the compound's properties. Modifications to the N-substituent can alter this basicity, which in turn affects polarity, solubility, and off-target interactions (e.g., hERG channel binding).

The interplay between lipophilicity and polarity is often a delicate balance, sometimes referred to as the "Golden Triangle," where optimal oral absorption is achieved by balancing permeability and clearance. nih.gov

Table 1: Impact of Hypothetical Substitutions on Molecular Properties of the this compound Scaffold.
Modification SiteSubstituent (R)Predicted Effect on Lipophilicity (LogP)Predicted Effect on Polar Surface Area (PSA)Rationale for Enhanced Interaction
Piperazine N-methyl-CH2CH2OHDecreaseIncreaseImproves aqueous solubility; introduces a hydrogen bond donor.
Aniline Ring (Position 2)-ClIncreaseNo significant changeFills a hydrophobic pocket; can form halogen bonds.
Aniline Ring (Position 6)-OCH3Slight IncreaseIncreaseIntroduces a hydrogen bond acceptor; can modulate electronics.
Piperazine N-methyl-CyclopropylIncreaseNo significant changeAdds conformational rigidity and explores hydrophobic space.

Pharmacophore Modeling and Design for Target-Specific Interactions

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. nih.gov The this compound scaffold presents several key pharmacophoric features:

Hydrogen Bond Acceptors (HBA): The aniline nitrogen, the tertiary nitrogen of the piperazine ring, and the fluorine atom.

Hydrogen Bond Donor (HBD): The primary amine of the aniline group.

Aromatic Feature: The fluoroaniline (B8554772) ring, capable of engaging in π-π stacking or hydrophobic interactions.

Positive Ionizable Feature: The N-methylpiperazine moiety, which is typically protonated at physiological pH, can form crucial ionic or hydrogen bond interactions.

Hydrophobic Features: The aromatic ring and the N-methyl group.

A pharmacophore model can be developed based on the known interactions of a ligand with its target protein. nih.gov For derivatives of this compound, a model would define the ideal spatial relationships between these features to maximize binding affinity. For example, in kinase inhibitor design, the aniline moiety might act as a "hinge-binder," forming hydrogen bonds with the kinase hinge region, while the methylpiperazine group extends into the solvent-exposed region, offering a vector for improving selectivity and physicochemical properties. nih.gov Once a pharmacophore model is established, it can be used to screen virtual libraries for novel compounds that fit the model or to guide the design of new derivatives with improved target-specific interactions. nih.gov

Fragment-Based Drug Discovery (FBDD) Approaches Incorporating the Compound's Moieties

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for lead identification that begins with screening low molecular weight compounds (fragments) that typically bind to a target with low affinity. nih.gov The this compound scaffold can be deconstructed into key fragments, such as "3-fluoroaniline" and "N-methylpiperazine," which are prevalent in medicinal chemistry. nih.govresearchgate.net

FBDD campaigns can utilize these moieties in several ways:

Fragment Screening: Libraries containing the 3-fluoroaniline (B1664137) or N-methylpiperazine fragments can be screened to identify initial, low-affinity hits. High-resolution structural techniques like X-ray crystallography are then used to determine the binding mode of these fragments. nih.gov

Fragment Growing: Once a fragment hit (e.g., a piperazine derivative) is identified and its binding mode is understood, synthetic chemistry is used to "grow" the fragment by adding functional groups along specific vectors to engage in additional interactions with the protein, thereby increasing affinity. nih.govacs.org For instance, the piperazine ring provides multiple vectors for elaboration. nih.gov

Fragment Linking: If two different fragments are found to bind in adjacent pockets of the target protein, they can be chemically linked together to create a single, higher-affinity molecule. researchgate.netnih.gov The 4-(piperazin-1-yl)aniline core is a well-documented scaffold used in fragment linking strategies. researchgate.net

The aniline and piperazine motifs are ubiquitous in FBDD due to their favorable properties and synthetic tractability. nih.govnih.gov They serve as excellent starting points that can be elaborated into potent and selective lead compounds.

Table 2: FBDD Strategies Utilizing Moieties of this compound.
FBDD StrategyCore FragmentDescriptionExample Application
Fragment GrowingN-methylpiperazineThe piperazine ring is identified as a binder. Synthetic elaboration adds the fluoroaniline moiety to pick up additional interactions.Developing inhibitors where the piperazine binds in a core pocket and the new substituent targets a nearby sub-pocket. acs.org
Fragment Linking3-fluoroaniline and a separate heterocyclic fragmentThe two fragments are found to bind in adjacent sites. They are joined using a linker, which could be the piperazine ring itself.Designing bivalent inhibitors that span two distinct binding domains on a protein target. researchgate.net
Fragment MergingPiperazine-containing fragmentsTwo overlapping fragments that share a common piperazine core are merged into a single, more potent compound.Combining features from two weakly binding piperazine hits to create a molecule with improved ligand efficiency. acs.orgnih.gov

Computational Screening and Cheminformatics in Compound Library Design

Computational screening and cheminformatics are indispensable tools for navigating the vast chemical space and designing focused compound libraries for lead optimization. Starting with the this compound core, these methods can be applied to rationally design a library of derivatives with a high probability of success.

Virtual Library Design: A virtual library can be constructed by enumerating a wide range of synthetically accessible modifications to the core scaffold. This involves varying substituents at different positions on the aniline ring and the piperazine nitrogen. Cheminformatics tools can be used to filter this virtual library based on desirable physicochemical properties (e.g., molecular weight, LogP, PSA) to ensure "drug-likeness." researchgate.net

Computational Screening: The designed virtual library can then be subjected to computational screening methods:

Docking: Molecular docking simulations can predict the binding mode and estimate the binding affinity of each derivative within the target's active site. This helps prioritize compounds for synthesis.

Pharmacophore-Based Screening: The library can be screened against the pharmacophore model (as described in 8.2) to identify molecules that possess the optimal arrangement of functional groups for binding. nih.gov

ADMET Prediction: In silico models are used to predict the ADMET properties of the virtual compounds, flagging potential liabilities such as poor solubility, metabolic instability, or toxicity early in the design process. nih.gov

Companies like Asinex offer specialized screening libraries, such as "BioDesign" libraries that incorporate features of natural products, or "Elite" libraries pre-screened for favorable ADMET properties, which can serve as a source of diverse building blocks for library design. asinex.com By integrating these computational approaches, researchers can design smaller, more intelligent compound libraries, thereby accelerating the hit-to-lead optimization cycle and reducing the resources spent on synthesizing and testing less promising compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline, and how do reaction conditions influence yield?

  • Methodology : A common approach involves nucleophilic aromatic substitution between 3-fluoro-5-nitroaniline derivatives and 4-methylpiperazine. Reaction conditions such as solvent choice (e.g., DMF or dioxane), temperature (80–120°C), and stoichiometric ratios of reagents significantly impact yields. Catalytic bases like potassium carbonate enhance reactivity by deprotonating the amine .
  • Optimization : Post-synthetic reduction of nitro intermediates to anilines typically employs hydrogenation with palladium catalysts or chemical reductants like sodium dithionite. Purity ≥98% is confirmed via elemental analysis and ¹H NMR .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC-MS : Quantifies purity and identifies byproducts (e.g., incomplete substitution or oxidation products).
  • ¹H/¹³C NMR : Confirms regioselectivity of the piperazine substitution and absence of residual solvents.
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing effects .

Q. What are the key physicochemical properties of this compound relevant to solubility and formulation?

  • Solubility : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Protonation of the piperazine moiety under acidic conditions (pH < 3) improves aqueous solubility .
  • Stability : Hygroscopicity requires storage under inert atmospheres. Degradation studies via TGA/DSC reveal thermal stability up to 150°C, making it suitable for high-temperature reactions .

Advanced Research Questions

Q. How can molecular docking studies guide the design of derivatives targeting specific enzymes or receptors?

  • Strategy : Use computational tools (e.g., AutoDock Vina) to model interactions between the fluorinated aniline core and active sites (e.g., kinase domains or GPCRs). The 4-methylpiperazine group’s conformational flexibility allows optimization of hydrogen bonding and hydrophobic contacts .
  • Case Study : Analogous compounds with piperazine moieties show affinity for dopamine receptors, suggesting potential for neurological applications. Mutagenesis studies validate predicted binding poses .

Q. What experimental approaches resolve contradictions in biological activity data across different assays?

  • Troubleshooting :

  • Assay Conditions : Variations in pH, reducing agents, or serum proteins (e.g., albumin) may alter compound bioavailability. Standardize buffer systems and include controls for nonspecific binding .
  • Metabolite Interference : LC-MS/MS profiling identifies active metabolites that may contribute to off-target effects .
    • Example : Discrepancies in IC₅₀ values for kinase inhibition assays may arise from differences in ATP concentrations or enzyme isoforms .

Q. How does the electronic effect of the fluorine substituent influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The meta-fluoro group directs electrophilic substitution away from the aniline ring, favoring coupling at the para position. DFT calculations show enhanced electron-withdrawing effects stabilize transition states in Suzuki-Miyaura reactions .
  • Experimental Data : Comparative studies with non-fluorinated analogs demonstrate 20–30% higher yields in palladium-catalyzed couplings due to reduced steric hindrance and improved oxidative addition kinetics .

Methodological Resources

Q. What protocols are recommended for synthesizing deuterated or isotopically labeled analogs?

  • Deuterium Exchange : React the aniline with D₂O under acidic conditions (HCl/DCl) to deuterate the amine group. Confirm incorporation via mass spectrometry .
  • ¹³C-Labeling : Use ¹³C-enriched methylpiperazine in the substitution step, followed by purification via preparative HPLC .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining regioselectivity?

  • Process Chemistry :

  • Flow Reactors : Improve heat transfer and mixing efficiency for exothermic steps (e.g., nitro reduction).
  • Catalyst Recycling : Immobilized palladium catalysts reduce metal leaching and costs .
    • Quality Control : Implement in-line FTIR monitoring to detect intermediates and optimize reaction termination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.